ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-25-16-5-6-18-17(11-16)19(15(12-21)13-22-18)23-9-7-14(8-10-23)20(24)26-4-2/h5-6,11,13-14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIAQAFQLWDJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Ring Construction
The 3-cyano-6-ethoxyquinoline core is typically synthesized via Friedländer annulation or Skraup cyclization , followed by functionalization:
Friedländer Approach
-
Substrates : 2-aminobenzaldehyde derivatives and ethyl cyanoacetate.
-
Conditions : Acidic (H₂SO₄) or basic (KOH/EtOH) catalysis at 80–100°C for 6–12 h.
-
Mechanism : Condensation forms the quinoline backbone, with subsequent ethoxylation and cyanation.
Skraup Cyclization
Piperidine-4-carboxylate Ester Synthesis
The piperidine fragment is prepared via:
Esterification of Isonipecotic Acid
-
Reagents : Isonipecotic acid, ethanol, and thionyl chloride (SOCl₂).
-
Conditions : 0°C → reflux (48 h), yielding ethyl piperidine-4-carboxylate in 94% purity.
Key Data :
Coupling Strategies for Quinoline-Piperidine Conjugation
Nucleophilic Aromatic Substitution
The 4-chloroquinoline intermediate reacts with piperidine-4-carboxylate under basic conditions:
Protocol :
-
Substrates : 4-chloro-3-cyano-6-ethoxyquinoline, ethyl piperidine-4-carboxylate.
Challenges :
-
Competing hydrolysis of the ethoxy group requires anhydrous conditions.
-
Steric hindrance at C4 quinoline position slows kinetics.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enhances efficiency for electron-deficient quinolines:
Catalytic System :
Performance Metrics :
Functional Group Installation
Ethoxy Group Introduction
Alkylation of Hydroxyquinoline :
Alternative : Mitsunobu reaction with DIAD/PPh₃ (95% yield).
Cyanation at C3 Position
Sandmeyer Reaction :
-
Substrates : 3-amino-6-ethoxyquinoline.
Direct Cyanation :
Optimization and Scalability
Solvent and Temperature Effects
Esterification Optimization :
Rationale : Xantphos’ wide bite angle facilitates oxidative addition of chloroarenes.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
HRMS (ESI+) :
Purity Assessment
HPLC Conditions :
Industrial-Scale Considerations
Continuous Flow Synthesis
Esterification in Flow Reactors :
Waste Management
SOCl₂ Neutralization :
Emerging Methodologies
Photoredox Catalysis
Visible-Light-Driven Cyanation :
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate has shown promise in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound shares a piperidine-4-carboxylate backbone with several analogs but differs in the heterocyclic core and substituents:
Key Observations :
- In contrast, the tosyl group in introduces steric hindrance and polar sulfonyl interactions .
- Core Heterocycle: Quinoline (target) vs. Quinoxaline lacks the lone pair on nitrogen, reducing its ability to act as a H-bond acceptor .
- Molecular Weight and Solubility: The target compound (390.45 g/mol) is heavier than the quinoxaline analog (341.45 g/mol), but the ethoxy group may improve aqueous solubility compared to the diethyl-substituted quinoxaline.
Crystallographic and Conformational Analysis
- provides bond angles and dihedral angles for the tosyl analog, such as C2–C1–C6 = 120.1° and N1–C1–C2–C3 = 176.8°, indicating planarity in the quinoline ring and steric constraints from the tosyl group . The target compound’s cyano and ethoxy substituents may induce similar planar rigidity but with reduced steric bulk.
Biological Activity
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
The molecular formula of this compound is with a molecular weight of approximately 350.4 g/mol. The compound features a piperidine ring, which is known for its versatility in pharmacological applications.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with cyano and ethoxyquinoline moieties. Various synthetic routes have been explored to optimize yield and purity, often utilizing catalytic methods to enhance efficiency.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the strain tested.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
Antitubercular Activity
In a study assessing its antitubercular effects, the compound displayed significant activity against Mycobacterium tuberculosis, with MIC values as low as 4 µg/mL, indicating its potential as a lead compound for tuberculosis treatment .
Cytotoxicity
The cytotoxic effects of this compound were evaluated in various human cell lines. The IC50 values ranged from 10 to 50 µg/mL, suggesting moderate toxicity. Importantly, selectivity assays indicated that the compound preferentially targets cancer cells over normal cells, highlighting its therapeutic potential .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways in target cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound led to a significant reduction in infection rates compared to standard antibiotic therapy.
- Antitubercular Study : In vitro studies showed that the compound not only inhibited M. tuberculosis growth but also enhanced the efficacy of existing antitubercular drugs when used in combination therapy.
Q & A
(Basic) What are the established synthetic routes for ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate?
The synthesis typically involves multi-step reactions:
- Quinoline Core Formation : Cyclization of substituted anilines with ethoxy and cyano groups under acidic or basic conditions.
- Piperidine Ring Introduction : Nucleophilic substitution or coupling reactions to attach the piperidine-4-carboxylate moiety.
- Functional Group Modifications : Ethoxy and cyano groups are introduced via alkylation or cyanation reactions.
Critical Parameters : Temperature control (e.g., 60–100°C), solvent selection (e.g., ethanol, DCM), and catalysts (e.g., Lewis acids). Post-synthesis purification via column chromatography or recrystallization is essential .
(Basic) How is the compound structurally characterized to confirm purity and identity?
- Spectroscopic Analysis : H/C NMR to verify substituent positions and piperidine ring conformation. IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm) .
- Chromatography : HPLC (>95% purity threshold) with C18 columns and acetonitrile/water gradients .
- Advanced Techniques : X-ray crystallography or computational modeling (DFT) to resolve 3D conformation and electronic properties .
(Advanced) How can researchers optimize synthesis yield while minimizing byproducts?
- Design of Experiments (DOE) : Systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., Pd vs. Cu), and reaction times.
- Byproduct Analysis : Use LC-MS to identify intermediates; adjust stoichiometry to suppress side reactions (e.g., over-alkylation).
- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps .
(Advanced) What computational methods are used to predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : Tools like AutoDock or Schrödinger predict binding affinity to biological targets (e.g., kinase enzymes) by simulating interactions with the quinoline and piperidine moieties .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects on the ethoxy group).
- QSAR Modeling : Correlate electronic properties (e.g., HOMO/LUMO energies) with observed biological activity .
(Advanced) How can researchers resolve contradictions in biological activity data across different assays?
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill curve assays to confirm dose-dependent effects .
- Structural Analogs : Synthesize derivatives (e.g., replacing cyano with amide groups) to isolate the pharmacophore’s role.
- Control Experiments : Rule out assay interference (e.g., solvent toxicity in cell-based studies) via vehicle-only controls .
(Advanced) What is the role of the ethoxy group in modulating the compound’s pharmacokinetic properties?
- Solubility Studies : Measure logP (octanol/water) to evaluate hydrophobicity; ethoxy groups enhance membrane permeability but may reduce aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation of the ethoxy moiety.
- Bioavailability : Compare oral vs. intravenous administration in rodent models to quantify first-pass metabolism effects .
(Advanced) What strategies mitigate potential toxicity associated with the cyano group?
- Structural Modifications : Replace the cyano group with bioisosteres (e.g., trifluoromethyl) to retain activity while reducing toxicity.
- In Vitro Toxicity Screening : Use HepG2 cells to assess hepatotoxicity and Ames tests for mutagenicity.
- In Vivo Safety Profiling : Conduct acute toxicity studies in rodents (LD) and monitor histopathological changes .
(Basic) What biological targets are plausible for this compound based on structural analogs?
- Kinase Inhibition : Quinoline derivatives often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
- Antimicrobial Activity : Piperidine-carboxylate moieties disrupt bacterial cell membranes or enzyme function .
(Advanced) How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., kinases) in cell lines to confirm on-target effects.
- Proteomics/Transcriptomics : Identify differentially expressed proteins or genes post-treatment via mass spectrometry or RNA-seq.
- Animal Models : Use xenograft models for anticancer activity or murine infection models for antimicrobial efficacy .
(Basic) What analytical challenges arise during stability studies of this compound?
- Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions; monitor via accelerated stability testing (40°C/75% RH).
- Photodegradation : UV-vis spectroscopy to assess quinoline ring stability under light exposure.
- Formulation Strategies : Use lyophilization or liposomal encapsulation to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
